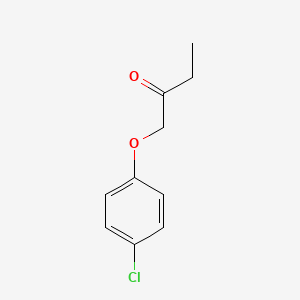

1-(4-Chlorophenoxy)butan-2-one

Description

Properties

Molecular Formula |

C10H11ClO2 |

|---|---|

Molecular Weight |

198.64 g/mol |

IUPAC Name |

1-(4-chlorophenoxy)butan-2-one |

InChI |

InChI=1S/C10H11ClO2/c1-2-9(12)7-13-10-5-3-8(11)4-6-10/h3-6H,2,7H2,1H3 |

InChI Key |

HFDNYDCQCIZMOZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)COC1=CC=C(C=C1)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Triadimefon

Molecular Formula : C₁₄H₁₆ClN₃O₂

Molecular Weight : 293.7

CAS RN : 43121-43-3

Uses : Triadimefon is a systemic fungicide effective against powdery mildew and rusts in crops .

Key Properties :

Climbazole

Molecular Formula: C₁₅H₁₇ClN₂O₂ Molecular Weight: 292.76 CAS RN: 38083-17-9 Uses: Antifungal agent in cosmetics (e.g., anti-dandruff shampoos) . Regulatory Status: Restricted in the EU and South Africa; non-compliant products prohibited after 2021 .

1-(4-Chlorophenoxy)-3,3-dimethyl-1-(5-(p-tolyl)-1H-imidazol-1-yl)butan-2-one (Compound 27)

Molecular Formula : C₂₂H₂₃ClN₂O₂

Molecular Weight : 382.89

Synthesis : Prepared via Pd-catalyzed cross-coupling, yielding 49% as a yellow oil .

Applications : Investigated for medicinal chemistry applications, particularly as a scaffold for kinase inhibitors.

1-[4-(Trifluoromethyl)phenyl]butan-2-one

Molecular Formula : C₁₁H₁₁F₃O

Molecular Weight : 216.2

CAS RN : 1248106-81-1

Properties : Powder form, stored at 4°C; used in laboratory research for fluorinated compound studies .

1-(2-Bromophenyl)butan-2-one

Molecular Formula : C₁₀H₁₁BrO

Molecular Weight : 227.1

CAS RN : 1179882-16-6

Properties : Liquid at room temperature; applications in organic synthesis (e.g., brominated intermediates) .

Structural and Functional Comparison

Key Observations :

- Bioactivity : Triadimefon and Climbazole exhibit antifungal properties, but their applications diverge (agricultural vs. cosmetic).

- Synthetic Flexibility: Derivatives like Compound 27 demonstrate the adaptability of the 1-(4-chlorophenoxy)butan-2-one backbone in drug discovery .

- Regulatory Scrutiny : Compounds with imidazole/triazole groups face stricter regulations due to toxicity concerns .

Preparation Methods

Reaction Mechanism and Stepwise Procedure

This two-step approach begins with forming the ether linkage via Williamson synthesis, followed by oxidation of the secondary alcohol to a ketone.

Step 1: Williamson Ether Synthesis

4-Chlorophenol is deprotonated using a mild base (e.g., K₂CO₃) in acetone, generating the phenoxide ion. This nucleophile reacts with 1-tosyloxy-3-hydroxybutane—a derivative of 1,3-butanediol—in a polar aprotic solvent (e.g., DMF) at 60°C for 12 hours. The tosylate group acts as a superior leaving group, facilitating an SN₂ mechanism to yield 1-(4-chlorophenoxy)-3-hydroxybutane.

Step 2: Oxidation to Ketone

The secondary alcohol in 1-(4-chlorophenoxy)-3-hydroxybutane is oxidized using pyridinium chlorochromate (PCC) in dichloromethane at room temperature. PCC selectively oxidizes secondary alcohols to ketones without over-oxidizing the ether linkage.

Optimization Data

| Parameter | Conditions | Yield (%) |

|---|---|---|

| Base for Step 1 | K₂CO₃ vs. NaOH | 70 vs. 65 |

| Oxidizing Agent | PCC vs. Jones reagent | 85 vs. 78 |

| Solvent | DMF vs. THF | 70 vs. 68 |

Direct Nucleophilic Substitution Using α-Halo Ketones

Synthesis of 1-Bromo-butan-2-one

Bromination of butan-2-one at the α-position is achieved using N-bromosuccinimide (NBS) under radical-initiated conditions (AIBN, CCl₄, reflux). The resultant 1-bromo-butan-2-one is isolated via fractional distillation.

Etherification with 4-Chlorophenol

The phenoxide ion, generated by treating 4-chlorophenol with NaH in tetrahydrofuran (THF), undergoes nucleophilic substitution with 1-bromo-butan-2-one at 25°C. The reaction proceeds via an SN₂ pathway, yielding the target compound after 4 hours.

Challenges and Mitigations

-

Competing Elimination : The electron-withdrawing ketone group adjacent to the bromine destabilizes the transition state, favoring elimination. Using bulky bases (e.g., DBU) suppresses this side reaction.

-

Yield Optimization :

Temperature (°C) Base Yield (%) 25 NaH 75 0 KOtBu 68 40 NaOH 60

Mitsunobu Reaction for Ether Formation

Reaction Overview

The Mitsunobu reaction couples 4-chlorophenol directly with 1-hydroxy-butan-2-one using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃). This method circumvents the need for pre-functionalized intermediates.

Procedure and Considerations

-

Stoichiometry : A 1:1.2 molar ratio of 4-chlorophenol to 1-hydroxy-butan-2-one ensures complete conversion.

-

Solvent System : THF or DCM at 0–5°C minimizes side reactions.

-

Workup : Triphenylphosphine oxide is removed via filtration, and the product is purified via column chromatography (hexane:ethyl acetate = 4:1).

Yield Comparison

| Solvent | Temperature (°C) | Yield (%) |

|---|---|---|

| THF | 0 | 82 |

| DCM | 5 | 78 |

| Et₂O | -10 | 70 |

Industrial-Scale Considerations

Q & A

Q. Key Optimization Strategies :

- Use anhydrous conditions to prevent side reactions.

- Monitor reaction progress via TLC or HPLC.

- Optimize catalyst loading (e.g., 5–10 mol% Pd) and reaction time (12–24 hrs) to balance yield and cost .

How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Level: Advanced

Answer:

Discrepancies in biological activity data often arise from structural variations, assay conditions, or target selectivity. For example:

- Structural Comparisons : Derivatives with imidazole substituents (e.g., 1-(4-chlorophenoxy)-1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-one) show antifungal activity due to interactions with fungal cytochrome P450 enzymes, while non-imidazole analogs may lack this specificity .

- Assay Variability : Standardize assays (e.g., MIC testing against Candida albicans) and include positive controls (e.g., climbazole) to validate results .

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like CYP51, identifying critical substituent interactions .

Q. Table 1: Comparative Bioactivity of Analogues

| Compound | Target Activity | IC₅₀ (µM) | Key Substituent |

|---|---|---|---|

| Climbazole | Antifungal | 0.5 | Imidazole |

| This compound | Weak antifungal | >50 | None |

| Pd-coupled derivative | Moderate antifungal | 10–20 | Imidazole + aryl group |

What spectroscopic techniques are most effective for characterizing this compound?

Level: Basic

Answer:

A combination of spectroscopic methods ensures accurate structural elucidation:

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–7.5 ppm) and ketone carbonyl signals (δ 200–210 ppm). Splitting patterns confirm substituent positions .

- IR Spectroscopy : Detect C=O stretches (~1700 cm⁻¹) and C-Cl bonds (~750 cm⁻¹) .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 295.99 for bromo-chloro derivatives) .

Case Study : For 1-(4-chlorophenoxy)-1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-one, ¹H NMR revealed imidazole protons at δ 7.81 ppm and tert-butyl groups at δ 1.14 ppm .

How should researchers handle safety and regulatory concerns for this compound?

Level: Basic

Answer:

- Safety Protocols :

- Regulatory Compliance :

- EU regulations restrict derivatives like 1-(4-Chlorophenoxy)-1-(imidazol-1-yl)-3,3-dimethylbutan-2-one in cosmetics post-June 2021 due to allergenic potential .

- Follow OECD guidelines for ecotoxicity testing if used in agrochemical research .

What computational methods can predict the environmental fate of this compound?

Level: Advanced

Answer:

- QSAR Models : Predict biodegradability (e.g., BIOWIN) and bioaccumulation potential (logP ~2.5–3.5) .

- Molecular Dynamics Simulations : Analyze hydrolysis rates in aquatic environments (half-life >30 days at pH 7) .

- Ecotoxicity Profiling : Use ECOSAR to estimate LC₅₀ for aquatic organisms (e.g., Daphnia magna LC₅₀ ~5 mg/L) .

How do structural modifications influence the reactivity of this compound?

Level: Advanced

Answer:

Modifications at the α-carbon or phenyl ring significantly alter reactivity:

Q. Table 2: Reactivity Trends in Derivatives

| Substituent Position | Reaction with NaBH₄ (Yield) | Stability in pH 7.4 Buffer |

|---|---|---|

| Para-chloro | 85% | >90% after 24 hrs |

| Ortho-difluoro | 60% | 75% after 24 hrs |

| Meta-nitro | <10% | Unstable (degradation) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.